5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .Molecular Structure Analysis
The molecular formula of “5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione” is C9H14N2O2 . The molecular weight is 182.22 g/mol .Physical and Chemical Properties Analysis
The physical state of “this compound” is solid . The predicted melting point is 157.91°C, and the predicted boiling point is 382.93°C .Scientific Research Applications
Anticonvulsant Properties
5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione and its derivatives have been investigated for their anticonvulsant properties. Studies have shown that these compounds are effective, particularly in maximal electroshock (MES) seizure tests. For instance, 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione demonstrated significant anticonvulsant activity, surpassing that of conventional antiepileptic drugs like phenytoin and ethosuximide in certain tests (Byrtus et al., 2011).
Antidepressant and Anxiolytic Potential
These compounds also exhibit potential antidepressant and anxiolytic activities. Some derivatives, particularly those with an arylpiperazinylpropyl moiety, have been found to produce antidepressant-like effects in mice, with activity profiles that are sometimes more pronounced than traditional antidepressants like imipramine (Czopek et al., 2010).
Anti-Arrhythmic Activity
Research has also explored the anti-arrhythmic potential of imidazolidine-2,4-dione derivatives. Certain compounds have shown properties akin to class Ia antiarrhythmics, according to the Vaughan Williams classification, particularly in rat models (Pękala et al., 2005).
HIV-1 Fusion Inhibitors
Some novel derivatives have been designed as HIV-1 fusion inhibitors, displaying significant anti-HIV activities in various tests. These findings suggest their potential in HIV treatment (Ibrahim et al., 2020).
DNA Binding Studies
Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for their potential application as anti-cancer drugs. Certain compounds have shown binding strengths comparable to or greater than many clinically used anticancer drugs (Shah et al., 2013).
Properties
IUPAC Name |
5-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)9(6-3-4-6)7(12)10-8(13)11-9/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBYRKDZNUBXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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